Friulimicin B

Descripción general

Descripción

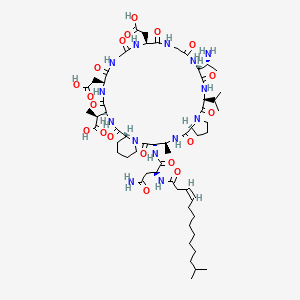

Friulimicin B es un antibiótico lipopeptídico cíclico de origen natural producido por el actinomiceto Actinoplanes friuliensis . Exhibe una potente actividad contra una variedad de patógenos Gram-positivos, incluidas las cepas multirresistentes a los fármacos . El compuesto consiste en un núcleo de decapeptídico macrocíclico y una cola lipídica, interconectados por un aminoácido exocíclico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Friulimicin B es sintetizado por el actinomiceto Actinoplanes friuliensis a través de una compleja vía biosintética . El núcleo peptídico de this compound se caracteriza por la presencia de aminoácidos inusuales, como el ácido metilaspártico, el ácido D-pipecolínico y el ácido diaminobutírico . La síntesis implica la formación de un núcleo de decapeptídico macrocíclico con una asparagina exocíclica unida a un ácido graso de cadena ramificada que contiene un doble enlace cis-3 .

Métodos de producción industrial: La producción industrial de this compound implica la fermentación de Actinoplanes friuliensis bajo condiciones controladas. El medio de fermentación se complementa típicamente con iones de calcio, que son indispensables para la actividad antimicrobiana de this compound . El proceso de fermentación es seguido por pasos de extracción y purificación para aislar el compuesto en su forma activa .

Análisis De Reacciones Químicas

Tipos de reacciones: Friulimicin B experimenta varios tipos de reacciones químicas, incluida la formación de complejos y la inhibición de la biosíntesis de la pared celular . Forma un complejo dependiente del calcio con el transportador de fosfato de bactoprenol, que es esencial para la biosíntesis de la pared celular en bacterias Gram-positivas .

Reactivos y condiciones comunes: La formación del complejo dependiente del calcio es una reacción clave que involucra this compound. Esta reacción requiere la presencia de iones de calcio y el transportador de fosfato de bactoprenol .

Principales productos: El principal producto de la reacción que involucra this compound es el complejo dependiente del calcio que inhibe la biosíntesis de la pared celular . Este complejo evita la formación de una pared celular funcional, lo que lleva a la muerte de la célula bacteriana .

Aplicaciones Científicas De Investigación

Friulimicin B tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Química: En química, se estudia this compound por su estructura única y la formación de complejos dependientes del calcio . Los investigadores investigan su potencial como compuesto modelo para el desarrollo de nuevos antibióticos con mecanismos de acción similares .

Biología: En biología, this compound se utiliza para estudiar los mecanismos de biosíntesis de la pared celular bacteriana y el papel de los iones de calcio en la actividad antimicrobiana . Sirve como una herramienta para comprender las interacciones entre los antibióticos y los componentes de la pared celular bacteriana .

Medicina: En medicina, se investiga this compound por su posible uso en el tratamiento de infecciones causadas por bacterias Gram-positivas multirresistentes a los fármacos . Su mecanismo de acción único lo convierte en un candidato prometedor para el desarrollo de nuevas terapias antimicrobianas .

Industria: En la industria farmacéutica, se explora this compound por su potencial como compuesto principal en el desarrollo de nuevos antibióticos . Su producción a través de procesos de fermentación también proporciona información sobre la producción a escala industrial de productos naturales complejos .

Mecanismo De Acción

Friulimicin B ejerce sus efectos formando un complejo dependiente del calcio con el transportador de fosfato de bactoprenol, que es esencial para la biosíntesis de la pared celular en bacterias Gram-positivas . Esta formación de complejos bloquea dos vías esenciales en la envoltura celular, evitando la formación de una pared celular funcional . La inhibición de la biosíntesis de la pared celular conduce a la muerte de la célula bacteriana .

Comparación Con Compuestos Similares

Friulimicin B forma parte de una clase de antibióticos lipopeptídicos dependientes del calcio (CDA) que incluye compuestos como la laspartomicina C y la amphomicina . Estos compuestos comparten similitudes estructurales, incluida la presencia de un núcleo de péptido macrocíclico y una cola lipídica . this compound es único en su composición específica de aminoácidos y la estructura de su sustituyente de ácido graso .

Compuestos similares:

- Laspartomicina C

- Amphomicina

Singularidad: this compound se distingue por su composición específica de aminoácidos, incluida la presencia de aminoácidos inusuales como el ácido metilaspártico . Su mecanismo de acción único, que implica la formación de un complejo dependiente del calcio con el transportador de fosfato de bactoprenol, también lo diferencia de otros antibióticos .

Actividad Biológica

Friulimicin B is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis. It has garnered attention due to its potent antibacterial activity against a range of gram-positive bacteria, including multidrug-resistant strains. This article explores the biological activity of this compound, detailing its mechanism of action, structural characteristics, and relevant research findings.

Structural Characteristics

This compound consists of a macrocyclic decapeptide core linked to a branched-chain fatty acid. Its amphiphilic nature, characterized by an overall negative charge, enhances its solubility in water and its interaction with bacterial membranes. The presence of calcium ions () is crucial for its antimicrobial activity, facilitating the formation of complexes that are essential for its function .

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of cell wall biosynthesis. It forms a calcium-dependent complex with the bactoprenol phosphate carrier (C55-P), disrupting the cycle of cell wall precursor synthesis. This unique target distinguishes this compound from other antibiotics like daptomycin, which primarily disrupt membrane integrity .

Antibacterial Spectrum

This compound demonstrates strong cidal activity against various gram-positive pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Enterococci

- Obligate anaerobes

Its effectiveness against these resistant strains highlights its potential as a therapeutic agent in clinical settings .

In Vitro Studies

In vitro studies have showcased this compound's ability to inhibit the growth of sensitive strains such as Bacillus subtilis. These studies typically involve bioassays where cultures are incubated on defined media and evaluated for zones of inhibition, indicating antibacterial activity .

Biosynthetic Gene Cluster Analysis

The biosynthetic gene cluster responsible for this compound production has been sequenced and analyzed. This cluster contains genes for peptide synthetases and proteins involved in the synthesis of nonproteinogenic amino acids critical for the antibiotic's structure. Understanding this biosynthetic pathway is essential for potential genetic engineering applications aimed at enhancing production yields or modifying antibiotic properties .

Comparative Activity Table

| Antibiotic | Target Pathogen | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| This compound | Gram-positive bacteria | Inhibition of cell wall synthesis | Effective against MRSA |

| Daptomycin | Gram-positive bacteria | Membrane depolarization | Resistance observed in some strains |

| Vancomycin | Gram-positive cocci | Inhibition of cell wall synthesis | Resistance in enterococci |

Propiedades

Key on ui mechanism of action |

Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall. |

|---|---|

Número CAS |

239802-15-4 |

Fórmula molecular |

C59H94N14O19 |

Peso molecular |

1303.5 g/mol |

Nombre IUPAC |

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid |

InChI |

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |

Clave InChI |

HVYFVLAUKMGKHL-USKUEUQVSA-N |

SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |

SMILES isomérico |

C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C |

SMILES canónico |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Friulimicin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.